molecular formula C9H7BrN2O2 B12994565 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12994565
M. Wt: 255.07 g/mol
InChI Key: PQAKZRDDWRNVAC-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are often used in these reactions.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or a ligand in biochemical assays.

Mechanism of Action

The mechanism by which 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include:

    4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar core structure but differs in the position of the methyl group.

    4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: Another structurally related compound with slight variations in the ring system.

    Pyridine-3-carboxylic acid: A simpler analog that lacks the bromine and methyl substituents but shares the carboxylic acid functional group.

Biological Activity

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine core with a bromine substituent and a carboxylic acid functional group. Its molecular formula is C8H7BrN2O2C_8H_7BrN_2O_2, and it has a molecular weight of 255.07 g/mol. The structural representation is as follows:

Structure C8H7BrN2O2\text{Structure }\text{C}_8\text{H}_7\text{BrN}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways and gene expression.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and anticancer properties. Below is a summary of the biological activities associated with this compound:

Activity Description Reference
AntibacterialDemonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus
AnticancerExhibited cytotoxic effects in various cancer cell lines
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathways

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity
    • A study evaluated various pyrrole derivatives against Staphylococcus aureus and found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, indicating strong antibacterial properties comparable to established antibiotics like ciprofloxacin .
  • Anticancer Properties
    • Research focusing on pyrrolo[3,2-c]pyridine derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of precursor compounds under controlled conditions. Various derivatives have been synthesized to enhance biological activity:

Derivative Biological Activity Reference
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylateAntitubercular activity with MIC values of 5 µM against Mycobacterium tuberculosis
Substituted Pyrrole DerivativesEnhanced antibacterial properties

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

4-bromo-1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-4-5(9(13)14)7-6(12)2-3-11-8(7)10/h2-4H,1H3,(H,13,14)

InChI Key

PQAKZRDDWRNVAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CN=C2Br)C(=O)O

Origin of Product

United States

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